N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide
Overview
Description
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide is a chemical compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, have been associated with a wide range of therapeutic activities . They have been found to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Mode of Action
It’s known that thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It’s known that thiadiazole derivatives can disrupt processes related to dna replication . This disruption can affect the normal functioning of cells, leading to their death .
Pharmacokinetics
It’s known that thiadiazole derivatives can have a wide range of therapeutic activities . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can influence their bioavailability and efficacy .
Result of Action
It’s known that thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells, leading to their death .
Action Environment
It’s known that the efficacy of thiadiazole derivatives can be influenced by various factors, including the presence of other drugs, the physiological state of the patient, and the specific characteristics of the disease being treated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-bromophenyl)-1,3,4-th
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3OS/c13-9-5-3-8(4-6-9)11-16-17-12(19-11)15-10(18)2-1-7-14/h3-6H,1-2,7H2,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANWUAHWCLONNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CCCCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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